molecular formula C13H15Ba2N4O12P B13848780 N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate Dibarium Salt-d3

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate Dibarium Salt-d3

Cat. No.: B13848780
M. Wt: 727.9 g/mol
InChI Key: PPKOPCLLXBFYGS-WRYOMJGBSA-J
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Description

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3: is a biochemical compound with the molecular formula C13H12D3N4O12P•2Ba and a molecular weight of 727.92 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 involves multiple steps, starting from the appropriate ribose and imidazole derivatives. The reaction conditions typically include controlled temperatures and pH levels to ensure the correct formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The process would include stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.

    Biology: Utilized in the study of metabolic pathways, particularly those involving purine biosynthesis.

    Medicine: Investigated for its potential role in understanding diseases related to purine metabolism, such as certain genetic disorders.

    Industry: Employed in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 involves its role as a substrate in enzymatic reactions. It facilitates the production of adenine and guanine, which are crucial nucleotide building blocks for DNA and RNA. This compound interacts with specific enzymes in the purine biosynthesis pathway, influencing the overall metabolic process .

Comparison with Similar Compounds

Uniqueness: N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 is unique due to its specific deuterium labeling (d3), which makes it particularly useful in proteomics research for tracking and studying metabolic pathways .

Properties

Molecular Formula

C13H15Ba2N4O12P

Molecular Weight

727.9 g/mol

IUPAC Name

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]-2,3,3-trideuteriobutanedioate;barium(2+)

InChI

InChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4/t4-,5+,8+,9+,12+;;/m0../s1/i1D2,4D;;

InChI Key

PPKOPCLLXBFYGS-WRYOMJGBSA-J

Isomeric SMILES

[2H][C@@](C(=O)[O-])(C([2H])([2H])C(=O)[O-])NC(=O)C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N.[Ba+2].[Ba+2]

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2]

Origin of Product

United States

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